![molecular formula C20H23N5O3 B5555165 2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)

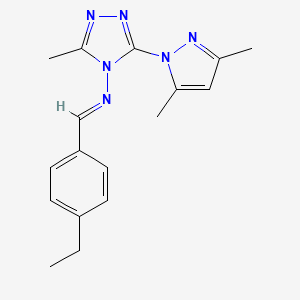

2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound of interest belongs to a class of heterocyclic compounds that have been extensively studied for their diverse biological activities and chemical properties. These compounds often exhibit significant pharmacological activities, making them subjects of interest in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-b]pyridazines and pyrazolo[1,5-a] pyrimidines, involves multi-step organic reactions, including cyclization, alkylation, and substitution reactions. For example, the synthesis of imidazo[1,2-b]pyridazines has been reported to involve the reaction of alkylthio and chloro substituents with methoxy and unsubstituted benzamidomethyl groups on arylimidazo[1,2-b]pyridazines (Barlin et al., 1994).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectral analysis, including NMR and IR spectroscopy, coupled with quantum chemical calculations to elucidate the electronic structure, conformation, and stability. For instance, a study on the novel compound HMBPP utilized DFT calculations to confirm its structure and stability, highlighting the importance of spectral data in understanding molecular geometry (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemiluminescence studies on imidazo[1,2-a]pyrazin-3(7H)-ones have provided insights into the electron-donating effects of substituents on the phenyl group, affecting the efficiency of excited-state formation. These properties are crucial for applications in biological imaging and sensing (Teranishi et al., 1999).

Applications De Recherche Scientifique

Receptor Interaction and Computational Characterization

This compound's derivatives have been studied for their interaction with AT1 receptors and evaluated for their in vivo activity in pressor response in rats, indicating potential applications in angiotensin II antagonism. Computational modeling studies have also been conducted to determine molecular electrostatic potential values and correlate them with observed activities (Harmat et al., 1995).

Synthesis of New Benzimidazole Derivatives

Research has been conducted on the synthesis of new derivatives, including reactions with various compounds to produce diazepinone-benzimidazole derivatives. These compounds were evaluated for antibacterial and antifungal activity, suggesting potential in pharmaceutical development (El-Ablack, 2011).

Psychotropic Activity Screening

Derivatives of this compound have been synthesized and screened for psychotropic activity, with some showing strong CNS effects similar to diazepam. This indicates potential applications in the development of anesthetics or other CNS-targeting drugs (Dewald et al., 1977).

Chemiluminescence in Protic Solvents

Studies have explored the chemiluminescence emission of derivatives in mixtures of water and DMF, and MeOH and DMF under neutral conditions. This research indicates potential applications in biological and chemical luminescence studies (Teranishi et al., 1999).

Antiproliferative Effects on Cancer Cells

The synthesis of rigid analogs of this compound and their evaluation for antiproliferative activities against various cancer cell lines has been researched. This suggests its potential in cancer treatment, particularly melanoma (Kim et al., 2011).

Propriétés

IUPAC Name |

2-(1,4-diazepane-1-carbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-23-17(14-4-6-15(28-2)7-5-14)13-25-12-16(22-18(25)20(23)27)19(26)24-10-3-8-21-9-11-24/h4-7,12-13,21H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKIRNWHFGWSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN2C=C(N=C2C1=O)C(=O)N3CCCNCC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

![N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)

![methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5555100.png)

![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)

![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)